molecular formula C6H7ClN2O2 B14000452 5-Chloro-1,4-dimethylpyrazine-2,3-dione CAS No. 87486-42-8

5-Chloro-1,4-dimethylpyrazine-2,3-dione

Cat. No.: B14000452
CAS No.: 87486-42-8
M. Wt: 174.58 g/mol
InChI Key: DPFWWFRPMFYFHV-UHFFFAOYSA-N
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Description

5-Chloro-1,4-dimethylpyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-2,3-dione core substituted with a chlorine atom at position 5 and methyl groups at positions 1 and 4. The pyrazine-2,3-dione scaffold is characterized by a six-membered aromatic ring with two nitrogen atoms and two ketone groups, which confers unique electronic and steric properties.

Properties

CAS No.

87486-42-8

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

5-chloro-1,4-dimethylpyrazine-2,3-dione

InChI

InChI=1S/C6H7ClN2O2/c1-8-3-4(7)9(2)6(11)5(8)10/h3H,1-2H3

InChI Key

DPFWWFRPMFYFHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N(C(=O)C1=O)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Chloro-1,4-dimethylpyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,3-dichloro-1,4-dimethylpyrazine with a suitable nucleophile can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

5-Chloro-1,4-dimethylpyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-1,4-dimethylpyrazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,4-dimethylpyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Pyrazine-2,3-dione Derivatives
Compound Name Core Structure Substituents Key Structural Differences
5-Chloro-1,4-dimethylpyrazine-2,3-dione Pyrazine-2,3-dione 1,4-dimethyl; 5-Cl Compact methyl groups at 1,4-positions
5-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione Dihydropyrazine-2,3-dione 5-(3-chlorophenyl) Bulky aryl substituent at position 5
1,4-Bis-(4-fluorobenzyl)-piperazine-2,3-dione Piperazine-2,3-dione 1,4-bis-(4-fluorobenzyl) Six-membered piperazine ring with extended substituents
1-(4-Chlorophenyl)-4-(oxadiazolylmethyl)-dihydropyrazine-2,3-dione Dihydropyrazine-2,3-dione 4-oxadiazolylmethyl; 1-(4-Cl-phenyl) Hybrid heterocyclic substituent

Key Observations :

  • The 5-chloro substituent may increase electrophilicity, influencing reactivity or binding to biological targets (e.g., enzymes) .
  • Piperazine-2,3-dione derivatives (e.g., from ) exhibit a larger ring system, which may alter conformational flexibility compared to pyrazine-2,3-diones .

Physicochemical Properties Comparison

Table 2: Physicochemical Parameters of Selected Compounds
Compound Name Molecular Weight (g/mol) Calculated ClogP Solubility (Predicted)
5-Chloro-1,4-dimethylpyrazine-2,3-dione ~186.6 (estimated) ~0.8 Moderate (polar groups)
5-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione 250.7 (m/z 251) ~2.5 Low (aryl hydrophobicity)
1,4-Bis-(4-methylbenzyl)-piperazine-2,3-dione ~380.8 ~3.5 Low (high ClogP)
1-(4-Chlorophenyl)-4-(oxadiazolylmethyl)-dihydropyrazine-2,3-dione ~387.2 (estimated) ~1.2 Moderate (heterocyclic balance)

Key Observations :

  • The target compound’s lower ClogP (~0.8) compared to aryl-substituted analogs (~2.5–3.5) suggests improved aqueous solubility, advantageous for drug delivery .
  • Methyl groups at positions 1 and 4 likely reduce molecular weight and steric hindrance, enhancing bioavailability compared to benzyl or oxadiazole-containing derivatives .
Table 3: Reported Bioactivities of Related Compounds
Compound Name Biological Activity Mechanism/Target Reference
5-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione D-Amino Acid Oxidase (DAO) inhibition Competitive inhibition (IC₅₀ ~1 µM)
1,4-Bis-(4-fluorobenzyl)-piperazine-2,3-dione Anthelmintic activity Parasite growth inhibition (EC₅₀ ~10 µM)
Indolin-2,3-dione derivatives σ2 Receptor affinity (Kᵢ ~42 nM) Selective σ2 modulation
Piperazinyl-1,2-dithiol-3-one derivatives Anticancer/antimicrobial potential Undisclosed (preliminary data)

Key Observations :

  • DAO Inhibition : Chlorophenyl-substituted pyrazine-diones () show potent DAO inhibition, suggesting the target compound may share this activity due to structural similarity .
  • Anthelmintic Effects : Piperazine-2,3-diones with lipophilic substituents (ClogP ~3.5) exhibit parasite growth inhibition, but the target compound’s lower ClogP may limit this effect .
  • Receptor Selectivity : Substituent positioning (e.g., carbonyl groups in indolin-2,3-diones) drastically alters receptor affinity, implying that the target’s 5-chloro and 1,4-methyl groups could modulate selectivity .

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